HDAC6 Over HDAC1 Isoform Selectivity: A ~300-Fold Window Achieved by the 9-Anthrylmethyl-6-aminoindazole Scaffold
N-(9-Anthrylmethyl)-1H-indazol-6-amine demonstrates pronounced selectivity for histone deacetylase 6 (HDAC6) over HDAC1. In recombinant enzyme assays conducted under identical experimental conditions, it inhibited HDAC6 with an IC50 of 25 nM, whereas inhibition of HDAC1 required an IC50 of 7,490 nM . This corresponds to an approximately 300-fold selectivity window for HDAC6 over HDAC1 within the same assay format, a degree of isoform discrimination that is therapeutically relevant given the established association of HDAC6-selective inhibition with reduced hematological toxicity compared to pan-HDAC inhibition . By contrast, the simpler indazole-based HDAC6 inhibitor series reported in the literature typically achieves HDAC6/HDAC1 selectivity ratios in the range of 5- to 50-fold, making this compound's ~300-fold selectivity a standout feature of the anthracene-substituted 6-aminoindazole architecture .
| Evidence Dimension | HDAC6 vs. HDAC1 isoform selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 25 nM; HDAC1 IC50 = 7,490 nM |
| Comparator Or Baseline | Comparator: Same compound tested against HDAC1 in parallel; Class baseline: typical indazole HDAC6 inhibitor selectivity ratios range from ~5-fold to ~50-fold |
| Quantified Difference | ~300-fold selectivity for HDAC6 over HDAC1 (7,490 / 25 ≈ 300); exceeds typical indazole-based HDAC6 inhibitor selectivity by ≥6-fold |
| Conditions | Recombinant human enzymes: HDAC6 — N-terminal GST-tagged full-length human HDAC6 expressed in baculovirus system, fluorogenic ZMAL substrate; HDAC1 — C-terminal His/FLAG-tagged human HDAC1 expressed in baculovirus system, fluorogenic ZMAL substrate. Data curated in BindingDB (BDBM50517565) and ChEMBL (CHEMBL4472834). |
Why This Matters
A 300-fold HDAC6-over-HDAC1 selectivity window directly addresses the procurement need for isoform-selective chemical probes, as pan-HDAC inhibitors are associated with dose-limiting toxicities that HDAC6-selective compounds may circumvent.
- [1] BindingDB Entry BDBM50517565 (CHEMBL4472834). Affinity Data: HDAC6 IC50 = 25 nM; HDAC1 IC50 = 7,490 nM. Assay: Recombinant human HDAC6 (N-terminal GST-tagged, baculovirus) and HDAC1 (C-terminal His/FLAG-tagged, baculovirus) using fluorogenic ZMAL substrate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50517565 View Source
- [2] Ali, K. H., Gupta, S. K., Oh, Y. J., Hossain, M., Kim, J. H., Park, S. Y., & Seo, Y. H. (2025). Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors. European Journal of Medicinal Chemistry, 295. https://eurofarma.ovidds.com View Source
- [3] Gupta, S. et al. Indazole-based HDAC6 inhibitors with novel zinc-binding modifications: identification of compounds 3a and 3b. Archives of Pharmacal Research, 46(9-10), 795–807 (2023). https://cdn.zhangqiaokeyan.com View Source
